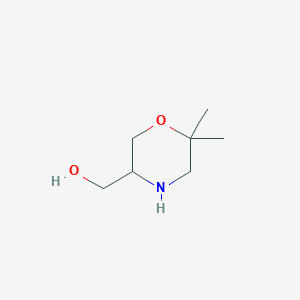

(6,6-Dimethylmorpholin-3-yl)methanol

Description

(6,6-Dimethylmorpholin-3-yl)methanol is a heterocyclic compound featuring a morpholine ring substituted with two methyl groups at the 6,6-positions and a hydroxymethyl group at the 3-position. This structure imparts unique physicochemical properties, such as moderate polarity due to the morpholine oxygen and hydroxyl group, and enhanced steric hindrance from the dimethyl substituents. It is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, where morpholine derivatives are valued for their bioactivity and solubility profiles .

Properties

IUPAC Name |

(6,6-dimethylmorpholin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2)5-8-6(3-9)4-10-7/h6,8-9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWERJFGUTBVICB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(CO1)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,6-Dimethylmorpholin-3-yl)methanol typically involves the reaction of morpholine derivatives with formaldehyde and a reducing agent. One common method includes the following steps:

Starting Material: 6,6-Dimethylmorpholine.

Reaction with Formaldehyde: The morpholine derivative reacts with formaldehyde in the presence of a catalyst.

Reduction: The intermediate product is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(6,6-Dimethylmorpholin-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: Further reduction can lead to the formation of more reduced derivatives.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of aldehydes and carboxylic acids.

Reduction: Formation of more reduced alcohols or hydrocarbons.

Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

(6,6-Dimethylmorpholin-3-yl)methanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6,6-Dimethylmorpholin-3-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior and effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|---|

| (6,6-Dimethylmorpholin-3-yl)methanol | C₇H₁₅NO₂ | 6,6-dimethyl, 3-hydroxymethyl | 145.20 | Steric hindrance, moderate polarity |

| (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol | C₁₀H₁₃FN₂O | Fluoropyridinyl, pyrrolidinyl methanol | 196.22 | Fluorine-enhanced electronegativity, rigid pyridine ring |

| [4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol | C₇H₅Cl₂F₂NO | Dichloro, difluoromethyl pyridine | 228.02 | High halogen content, potential for H-bonding |

| [3-[[4-(2-Chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]phenyl]methanol | C₂₂H₁₇ClN₄O₃ | Triazine core, chlorophenoxy groups | 420.85 | Extended π-system, multi-site reactivity |

Key Observations :

- Polarity: The hydroxyl group enhances water solubility relative to non-hydroxylated analogs, though less than fluorinated or chlorinated derivatives (e.g., [4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol) due to stronger H-bonding in the latter .

- Bioactivity : Morpholine derivatives are often used in drug discovery for their ability to mimic peptide bonds, but fluorinated or halogenated variants (e.g., the pyridine-based compounds) may exhibit improved metabolic stability or target affinity .

Biological Activity

(6,6-Dimethylmorpholin-3-yl)methanol, also known as (R)-(6,6-Dimethylmorpholin-3-yl)methanol, is a morpholine derivative characterized by its unique structure that includes two methyl groups at the 6-position and a hydroxymethyl group at the 3-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biological targets.

The molecular formula of this compound is C₈H₁₉NO₂, with a molecular weight of approximately 145.20 g/mol. The compound's structure allows it to participate in hydrogen bonding and act as a nucleophile in biochemical pathways, influencing the function of biological molecules such as enzymes and receptors.

- Hydrogen Bonding : The ability to form hydrogen bonds enhances its interaction with biological macromolecules.

- Nucleophilic Activity : It acts as a nucleophile, potentially participating in various biochemical reactions.

Anticoagulant Properties

Research indicates that this compound exhibits procoagulant activity by influencing thrombin activity. Thrombin plays a critical role in the coagulation cascade, converting fibrinogen to fibrin and activating platelets via PAR-1 receptors. This property suggests potential applications in treating thrombotic disorders .

Enzyme Inhibition

Studies have highlighted the compound's potential as an inhibitor of certain enzymes involved in disease processes. Its structural analogs have been investigated for their ability to inhibit the Type III Secretion System (T3SS) in pathogenic bacteria, which is crucial for virulence .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.